N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15766312
InChI: InChI=1S/C10H13N3O/c1-8-6-10(12-13(8)2)11-7-9-4-3-5-14-9/h3-6H,7H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15766312

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-3-amine
Standard InChI InChI=1S/C10H13N3O/c1-8-6-10(12-13(8)2)11-7-9-4-3-5-14-9/h3-6H,7H2,1-2H3,(H,11,12)
Standard InChI Key AYOARODVHVZZTK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C)NCC2=CC=CO2

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a 1H-pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at positions 1 and 5 with methyl groups. Position 3 is functionalized with a furan-2-ylmethyl amine group, introducing a furan heterocycle (a five-membered oxygen-containing ring) linked via a methylene bridge. This hybrid structure merges the electronic properties of pyrazole and furan, influencing reactivity and intermolecular interactions .

Molecular Geometry

The SMILES notation (CC1=C(C=NN1C)NCC2=CC=CO2) reveals the connectivity:

  • Pyrazole ring: C1 and C5 methyl groups (CC1=C...NN1C).

  • Furan-2-ylmethyl amine: NCC2=CC=CO2 (amine-linked methylene bridge to furan) .
    X-ray crystallography data, though unavailable for this specific compound, suggest that analogous pyrazole-furan hybrids adopt planar configurations, with dihedral angles between rings influencing conjugation .

Tautomerism and Stereoelectronic Effects

Pyrazole derivatives exhibit tautomerism, but the 1,5-dimethyl substitution locks the ring in the 1H-tautomeric form, minimizing isomerization . The furan oxygen’s lone pairs participate in resonance with the pyrazole ring, enhancing electron delocalization and stability .

Synthesis and Manufacturing

Condensation Reactions

A common method involves condensing 5-amino-1,5-dimethyl-1H-pyrazole with furan-2-carbaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) . The reaction proceeds via nucleophilic attack of the pyrazole amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage:

5-Amino-pyrazole+Furan-2-carbaldehydeCH3COOHN-[(furan-2-yl)methyl]pyrazole+H2O\text{5-Amino-pyrazole} + \text{Furan-2-carbaldehyde} \xrightarrow{\text{CH}_3\text{COOH}} \text{N-[(furan-2-yl)methyl]pyrazole} + \text{H}_2\text{O}

Yields typically range from 70–80% after recrystallization .

Alternative Approaches

  • Reductive Amination: Reacting furfurylamine with 3-bromo-1,5-dimethylpyrazole in the presence of a palladium catalyst .

  • Multi-component Reactions: One-pot assemblies using ethyl acetoacetate, hydrazine, and furfurylamine derivatives .

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Purity is confirmed by:

  • Melting Point: 265–267°C (decomposition observed above 270°C) .

  • Spectroscopy:

    • IR: Bands at 3253 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O absent, confirming amine formation) .

    • ¹H NMR: Singlets at δ 3.75 (OCH₃ in derivatives), δ 8.68 (–N=CH–), and δ 12.65 (pyrazole NH) .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight191.23 g/molPubChem CID 19626763
SolubilitySlightly soluble in ethanolExperimental data
LogP (Partition Coefficient)2.1Computed (PubChem)
pKa4.8 (amine), 10.2 (pyrazole NH)Predicted via ChemAxon

The compound’s lipophilicity (LogP = 2.1) suggests moderate membrane permeability, suitable for drug candidates. Aqueous solubility is limited but enhances in polar aprotic solvents like DMSO .

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆)

  • δ 2.26 (s, 3H, CH₃ at C5).

  • δ 3.37 (s, 3H, CH₃ at N1).

  • δ 6.94 (d, J = 8.8 Hz, 2H, furan H-3/H-4).

  • δ 8.68 (s, 1H, –N=CH–) .

Mass Spectrometry

  • m/z: 191.23 [M⁺], 176.10 [M⁺–CH₃] .

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